molecular formula C15H17NO2 B3038076 Atanine CAS No. 7282-19-1

Atanine

Cat. No.: B3038076
CAS No.: 7282-19-1
M. Wt: 243.3 g/mol
InChI Key: SPIWINZXMDJUPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atanine typically involves the selective demethylation of 2,4-dimethoxyquinoline . One method includes the use of a thiolate anion to achieve regioselective demethylation, leading to the formation of 4-hydroxyquinoline . Another approach involves the ortholithiation of 2,4-dimethoxyquinoline, followed by alkylation with prenyl bromide and selective demethylation using dry hydrogen chloride gas in di-isopropyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of quinoline alkaloid synthesis can be applied. These methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Atanine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinolines, each with distinct chemical and biological properties.

Scientific Research Applications

Atanine has a wide range of scientific research applications:

    Chemistry: this compound is used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its role in various biological processes, including enzyme inhibition and receptor binding.

    Medicine: this compound’s pharmacological properties make it a candidate for drug development, particularly for anti-protozoal and anti-bacterial therapies.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its bioactivity.

Mechanism of Action

Atanine is structurally similar to other quinoline alkaloids such as dictamine, platydesmine, and araliopsine . it is unique in its specific substitution pattern and bioactivity profile. Unlike some of its analogs, this compound has demonstrated significant anthelmintic activity, particularly against Schistosoma mansoni . This sets it apart from other quinoline derivatives, making it a valuable compound for further research and development.

Comparison with Similar Compounds

  • Dictamine
  • Platydesmine
  • Araliopsine
  • Geibalansine
  • ψ-Ribalinine

Atanine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

4-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(18-3)11-6-4-5-7-13(11)16-15(12)17/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIWINZXMDJUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2NC1=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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